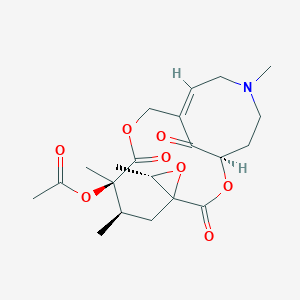

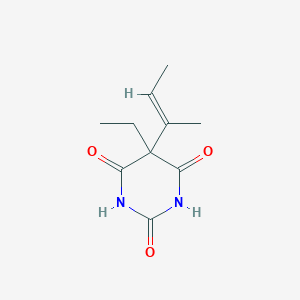

![molecular formula C20H22BrFN2OS B232102 2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)

2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol is a chemical compound that belongs to the class of antipsychotic drugs. It is commonly known as Brexpiprazole and has been approved by the US Food and Drug Administration (FDA) for the treatment of schizophrenia and major depressive disorder.

Mechanism of Action

Brexpiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. By modulating the activity of these neurotransmitter systems, Brexpiprazole helps to restore the balance of neurotransmitters in the brain, leading to an improvement in symptoms of schizophrenia and major depressive disorder.

Biochemical and Physiological Effects:

Brexpiprazole has been shown to improve symptoms of schizophrenia and major depressive disorder in clinical trials. It has also been associated with improvements in cognitive function and quality of life. Brexpiprazole has a favorable side effect profile compared to other antipsychotic drugs, with a lower incidence of weight gain, metabolic disturbances, and extrapyramidal symptoms.

Advantages and Limitations for Lab Experiments

Brexpiprazole has several advantages for use in lab experiments, including its well-established safety profile, ease of synthesis, and availability. However, its high cost and limited solubility in aqueous solutions may limit its use in certain experiments.

Future Directions

Brexpiprazole has the potential to be used in the treatment of a wide range of psychiatric disorders. Future research should focus on further elucidating its mechanism of action, optimizing its dosing regimen, and investigating its potential use in combination with other drugs. In addition, Brexpiprazole may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease, and further research is warranted in this area.

Synthesis Methods

Brexpiprazole is synthesized by the reaction of 8-bromo-3-fluoro-11H-dibenzo[b,f]thiepin-11-one with 1-(2-hydroxyethyl)-4-piperazinyl)ethanone in the presence of a base. The reaction yields Brexpiprazole as a white solid with a purity of more than 99%.

Scientific Research Applications

Brexpiprazole has been extensively studied for its efficacy and safety in the treatment of schizophrenia and major depressive disorder. It has also been investigated for its potential use in the treatment of other psychiatric disorders such as bipolar disorder, anxiety disorders, and obsessive-compulsive disorder. In addition, Brexpiprazole has been studied for its effects on cognitive function and its potential use in the treatment of Alzheimer's disease.

properties

Molecular Formula |

C20H22BrFN2OS |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

2-[4-(3-bromo-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol |

InChI |

InChI=1S/C20H22BrFN2OS/c21-15-2-4-19-17(12-15)18(24-7-5-23(6-8-24)9-10-25)11-14-1-3-16(22)13-20(14)26-19/h1-4,12-13,18,25H,5-11H2 |

InChI Key |

LDEZXABKDITBRB-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCO)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)Br |

Canonical SMILES |

C1CN(CCN1CCO)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-acetyl-17-hydroxy-10,13-dimethyl-16-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B232027.png)

![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)

![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)

![N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine](/img/structure/B232038.png)

![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)

![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)

![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)

![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)